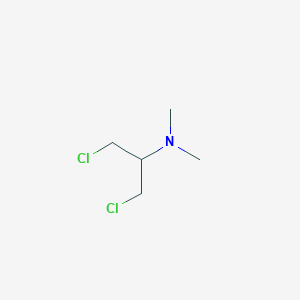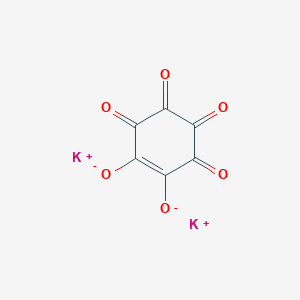
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including substitution reactions, reduction, and chlorination processes. For instance, a compound like 4-phenylthiobenzyl chloride can be prepared through the substitution of 4-fluorobenzaldehyde with thiophenol, followed by reduction and chlorination, yielding a product with high purity and yield based on thiophenol (Zhang Zhen-xue, 2011).
Molecular Structure Analysis
Molecular structure determinations, such as for gaseous 4-fluoro-2′,4′,6′-trimethylbiphenyl, have been conducted using techniques like electron diffraction. These analyses offer insights into bond lengths, angles, and torsion angles, providing a comprehensive understanding of the molecule's geometry (K. Zeitz, H. Oberhammer, G. Häfelinger, 1977).
Chemical Reactions and Properties
Compounds with the N-(4-Fluorophenyl)-N-methylthiocarbamoyl moiety can undergo various chemical reactions, leading to novel products. For example, reactions with nucleophiles like lithium alkylselenolate, lithium alkylthiolate, and amines afford corresponding diselenocarbamates, selenothiocarbamates, and selenoureas, showcasing the compound's versatility in synthetic chemistry (M. Koketsu, Y. Fukuta, H. Ishihara, 2002).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride in various environments. Research has detailed the crystal and molecular structures of compounds bearing similar functional groups, contributing to the understanding of how these properties influence the compound's stability and reactivity (D. Mentzafos, A. Terzis, 1993).
Chemical Properties Analysis
The chemical behavior of N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride, including its reactivity in nucleophilic substitution reactions and its interaction with various nucleophiles, has been explored in studies. These investigations reveal the compound's ability to participate in diverse chemical transformations, further highlighting its potential utility in synthetic organic chemistry (C. C. Weber, A. Masters, T. Maschmeyer, 2013).
科学的研究の応用
Fluorescent Chemosensors
- Development of Chemosensors : Compounds similar to N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride are used in the development of fluorescent chemosensors. These chemosensors are designed for detecting various analytes, including metal ions, anions, and neutral molecules. The use of specific functional groups enables high selectivity and sensitivity, which is crucial for applications in environmental monitoring, biomedical diagnostics, and research (Roy, 2021).
Synthetic Organic Chemistry
- Practical Synthesis : Research on related compounds focuses on practical synthesis methods that are environmentally friendly and efficient for producing intermediates for pharmaceuticals and other chemicals. For example, 2-Fluoro-4-bromobiphenyl, a key intermediate for flurbiprofen production, illustrates the importance of developing new synthetic routes that minimize the use of hazardous materials (Qiu et al., 2009).
Fluorophore Applications
- Fluorescent Dye Uses in Medical Imaging : Fluorescent dyes, including those related to the compound , are crucial in medical imaging. They provide a way to visualize biological tissues and processes, aiding in surgical procedures and diagnostics. The review on methylene blue highlights its use in fluorescent imaging for various medical applications (Cwalinski et al., 2020).
Biopolymer Modification
- Chemical Modification for Specific Properties : Compounds with functionalities similar to N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride are used to modify biopolymers, such as xylan, to produce ethers and esters with tailored properties. These modifications can impact the biopolymer's solubility, biodegradability, and potential for drug delivery applications (Petzold-Welcke et al., 2014).
Amyloid Imaging in Alzheimer's Disease
- Amyloid Imaging for Alzheimer's Diagnosis : The development of imaging ligands, including those related to fluorescent and radiolabeled compounds, has significantly advanced the diagnosis and understanding of Alzheimer's disease. These compounds bind to amyloid plaques in the brain, allowing for non-invasive visualization and early detection of the disease (Nordberg, 2007).
特性
IUPAC Name |
N-(4-fluorophenyl)-N-methylcarbamothioyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNS/c1-11(8(9)12)7-4-2-6(10)3-5-7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMFOGPAZSLXPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=S)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374649 |
Source


|
| Record name | ST51041514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)-N-methylthiocarbamoyl chloride | |
CAS RN |
10254-60-1 |
Source


|
| Record name | ST51041514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10254-60-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)





![N-ethyl-N-methyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B81585.png)



